molecular formula C14H16FN5O2 B2824127 3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine CAS No. 2097861-42-0

3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine

Cat. No. B2824127
CAS RN: 2097861-42-0
M. Wt: 305.313
InChI Key: SIBZURWNCJZBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyridine derivative with a pyrrolidine ring and a 1,2,3-triazole ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Pyrrolidine is a cyclic amine, and 1,2,3-triazole is a class of azole compounds that consist of a five-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyridine ring contributes to the aromaticity of the compound, while the pyrrolidine and triazole rings introduce multiple potential sites for reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine, pyrrolidine, and triazole rings could influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Selective Al(3+) Sensor

A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, which is structurally related to the compound of interest, was synthesized through click chemistry. This conjugate serves as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Kinase Inhibitor Analysis

In a study involving structurally related compounds, docking and quantitative structure–activity relationship (QSAR) methods were used to analyze orientations and active conformations of kinase inhibitors. This research provides insights into molecular features contributing to high inhibitory activity for compounds like the one (Caballero et al., 2011).

Anticancer Compound Modification

A compound structurally related to the one was modified to reduce toxicity and retain antiproliferative activity against cancer cells. This modification involved replacing the acetamide group with an alkylurea moiety, indicating potential applications in cancer treatment (Wang et al., 2015).

Hydrogen Bonding in Pyridoxaboroles

Pyridoxaboroles, composed of pyridine and oxaborole rings, were studied for their unique structural properties. Understanding the bonding and structural characteristics of such compounds can aid in the development of new materials with specific functionalities (Steciuk et al., 2015).

Fluorescent Sensor for Metal Ions

A fluorophore structurally related to the compound of interest was developed as a sensor for Cu(2+) and Fe(3+) ions, demonstrating potential applications in environmental monitoring and pollution detection (Darabi et al., 2016).

Cathode Interfacial Layers in Solar Cells

Pyridine-incorporated polymers were developed for use as cathode interfacial layers in polymer solar cells. This research indicates potential applications in enhancing the efficiency of solar energy devices (Chen et al., 2017).

Synthesis of Antimicrobial Compounds

Research on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving compounds structurally related to the compound , revealed promising antimicrobial activities, suggesting potential in developing new antimicrobial agents (Bayrak et al., 2009).

Enantioselective Reactions

(S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, a compound related to the compound of interest, was shown to be an effective enantioselective agent. This research has implications for the synthesis of chiral compounds in pharmaceuticals (Hann & Sampson, 1989).

Photoredox Catalysis

The study of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, involving related compounds, is significant in synthetic organic chemistry, especially in the development of new protocols for fluoromethylation (Koike & Akita, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being developed as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c1-22-9-10-7-20(18-17-10)11-3-5-19(8-11)14(21)12-2-4-16-6-13(12)15/h2,4,6-7,11H,3,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBZURWNCJZBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.